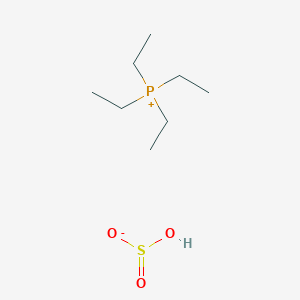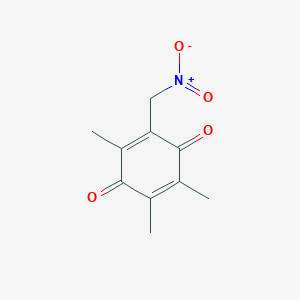
2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with three methyl groups, a nitromethyl group, and two ketone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione typically involves the nitration of a suitable precursor, such as 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione. The nitration reaction is carried out using a nitrating agent like nitric acid in the presence of a catalyst under controlled temperature and pressure conditions . The reaction conditions must be carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with continuous monitoring and control of reaction parameters. The use of advanced technologies and equipment ensures the efficient and safe production of this compound on an industrial scale .
化学反应分析
Types of Reactions
2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitromethyl group or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
作用机制
The mechanism of action of 2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The presence of the nitro and ketone groups makes it a strong electrophile, allowing it to react with nucleophilic species in biological systems . These interactions can lead to the formation of reactive intermediates that exert various biological effects .
相似化合物的比较
Similar Compounds
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: Known for its presence in saffron spice and its role in the thermal degradation of β-carotene.
2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione: A compound with similar structural features but different functional groups.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Another structurally related compound with distinct chemical properties.
属性
CAS 编号 |
136869-42-6 |
|---|---|
分子式 |
C10H11NO4 |
分子量 |
209.20 g/mol |
IUPAC 名称 |
2,3,5-trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H11NO4/c1-5-6(2)10(13)8(4-11(14)15)7(3)9(5)12/h4H2,1-3H3 |
InChI 键 |
SHFQSICMYAAVCL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


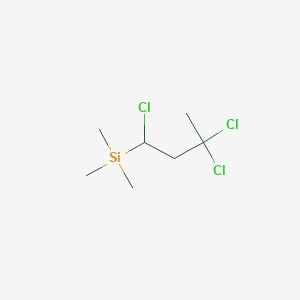

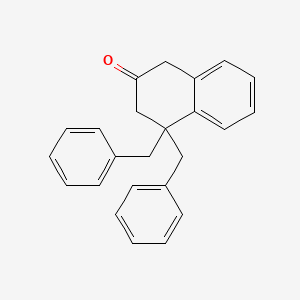
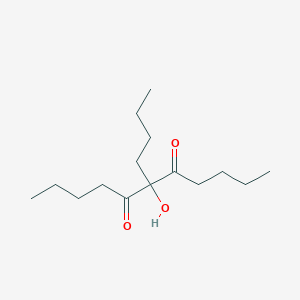
![{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B14286912.png)
![Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate](/img/structure/B14286916.png)

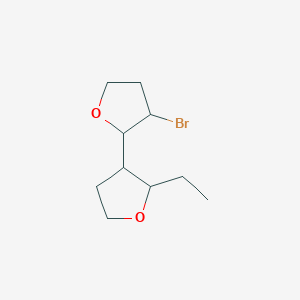
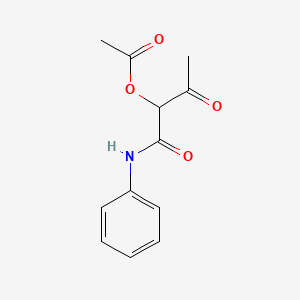
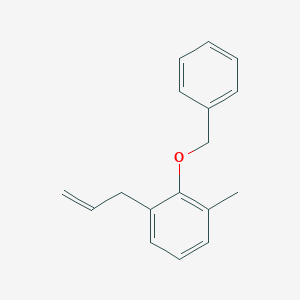

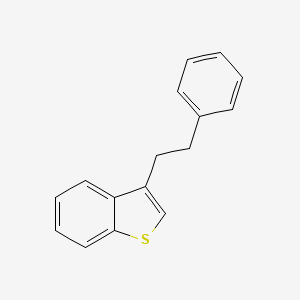
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)
